molecular formula C4H9ClSi B8630569 C4H9ClSi

C4H9ClSi

Katalognummer: B8630569
Molekulargewicht: 120.65 g/mol
InChI-Schlüssel: NTQLJFJHPPAPKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C4H9ClSi is an organosilicon compound with the chemical formula C_4H_9ClSi. It is a colorless to pale yellow liquid with a pungent odor. This compound is used in various chemical reactions and industrial applications due to its reactivity and ability to form stable bonds with other elements.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

C4H9ClSi can be synthesized through several methods. One common method involves the reaction of silicon tetrachloride with isobutene in the presence of a catalyst. The reaction typically occurs at elevated temperatures and may require the use of a solvent to facilitate the process. The product is then purified through distillation to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of advanced distillation techniques helps in the separation and purification of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

C4H9ClSi undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

C4H9ClSi has several applications in scientific research:

Wirkmechanismus

The mechanism of action of C4H9ClSi involves its reactivity with various nucleophiles and electrophiles. The compound can form stable bonds with other elements, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

C4H9ClSi is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its ability to form stable bonds with various elements makes it a valuable compound in both research and industrial applications .

Eigenschaften

Molekularformel

C4H9ClSi

Molekulargewicht

120.65 g/mol

IUPAC-Name

chloro(2-methylprop-1-enyl)silane

InChI

InChI=1S/C4H9ClSi/c1-4(2)3-6-5/h3H,6H2,1-2H3

InChI-Schlüssel

NTQLJFJHPPAPKV-UHFFFAOYSA-N

Kanonische SMILES

CC(=C[SiH2]Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.